1-Piperazineethanamine, 4-(7-nitro-2,1,3-benzoxadiazol-4-yl)-

Capillary Electrophoresis Fluorescence Derivatization Hydrophilicity

Researchers requiring CE-LIF analysis of carboxylic acids often encounter poor electrophoretic mobility with uncharged NBD derivatives. NBD-PZ-NH2 (CAS 557767-02-9) resolves this with a terminal aminoethyl group imparting a permanent positive charge, enabling robust electrophoretic separation. • Achieves 6.5 nM detection limit (S/N=3) for fatty acid analysis in complex biological matrices. • High hydrophilicity ensures compatibility with aqueous CE-LIF workflows. • 98% purity; custom synthesis and bulk packaging options available.

Molecular Formula C12H16N6O3
Molecular Weight 292.29 g/mol
CAS No. 557767-02-9
Cat. No. B12056186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Piperazineethanamine, 4-(7-nitro-2,1,3-benzoxadiazol-4-yl)-
CAS557767-02-9
Molecular FormulaC12H16N6O3
Molecular Weight292.29 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCN)C2=CC=C(C3=NON=C23)[N+](=O)[O-]
InChIInChI=1S/C12H16N6O3/c13-3-4-16-5-7-17(8-6-16)9-1-2-10(18(19)20)12-11(9)14-21-15-12/h1-2H,3-8,13H2
InChIKeyNVZUWOYZGHZCGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NBD-PZ-NH2 for Carboxylic Acid Analysis


1-Piperazineethanamine, 4-(7-nitro-2,1,3-benzoxadiazol-4-yl)-, commonly designated NBD-PZ-NH2, belongs to the nitrobenzoxadiazole (NBD) class of fluorophores [1]. This compound features a piperazine linker modified with an aminoethyl group, which imparts a permanent positive charge under acidic conditions [1]. This structural feature confers high hydrophilicity, making the reagent inherently suitable for aqueous capillary electrophoresis with laser-induced fluorescence (CE-LIF) detection [1].

NBD-PZ-NH2 Irreplaceability in CE-LIF


Procurement of a generic NBD-piperazine derivative, such as NBD-PZ, instead of the aminoethyl-modified NBD-PZ-NH2 introduces a critical performance gap in capillary electrophoresis applications. The unmodified NBD-PZ lacks the terminal primary amine group required to impart a permanent positive charge on the derivatized analyte [1]. This absence prevents electrophoretic mobility, rendering the derivative unsuitable for CE-LIF separation where a positive charge is essential for migration and resolution [1]. The substitution would therefore fail to deliver the necessary analytical separation, making NBD-PZ-NH2 the requisite reagent for this intended use.

NBD-PZ-NH2 vs. Analog Fluorophores


Hydrophilicity and Charge Enable CE-LIF Separation

NBD-PZ-NH2 possesses a permanent positive charge due to its terminal aminoethyl group, making it hydrophilic and directly suitable for capillary electrophoresis with laser-induced fluorescence (CE-LIF) detection [1]. In contrast, the analog NBD-PZ, which lacks this charged moiety, does not provide the requisite electrophoretic mobility for CE separation of carboxylic acid derivatives [1]. This functional difference is absolute, as NBD-PZ derivatives are neutral and would not migrate in CE systems designed for charged analytes.

Capillary Electrophoresis Fluorescence Derivatization Hydrophilicity

CE-LIF Detection Sensitivity

The detection limit for fatty acids derivatized with NBD-PZ-NH2 and analyzed by CE-LIF was reported as 6.5 nM (signal-to-noise ratio of 3) [1]. In a separate study using a sulfonated analog, DBD-PZ-NH2, detection limits for carboxylic acids by HPLC ranged from 1.0 to 9.1 femtomoles depending on chain length [2]. While the absolute sensitivity benchmarks differ due to injection volumes and detection principles (CE-LIF vs. HPLC-fluorescence), the 6.5 nM detection limit of NBD-PZ-NH2 is competitive and validates its use for trace-level analysis of fatty acids in biological samples.

Detection Limit CE-LIF Fatty Acid Analysis

pH-Enhanced Fluorescence for Lysosome Imaging

It has been reported that derivatives of NBD-PZ-CH2CH2NH2 (NBD-PZ-NH2) with carboxylic acids fluoresce with greater intensity in acidic media [1]. This property has been exploited in the context of live-cell imaging: while the parent compound NBD-PZ itself shows pH-dependent fluorescence and can visualize lysosomes, the aminoethyl derivative is noted for its elevated fluorescence in acidic environments [1]. This provides a functional advantage for applications requiring bright signals in low-pH organelles.

pH-Dependent Fluorescence Lysosome Imaging Live-Cell Microscopy

NBD-PZ-NH2 Application Scenarios


CE-LIF for Carboxylic Acids

NBD-PZ-NH2 is the reagent of choice when the analytical workflow demands capillary electrophoresis separation of fluorescently labeled fatty acids. Its permanent positive charge ensures robust electrophoretic mobility and resolution, a feature unavailable with uncharged NBD-PZ [1]. The achieved detection limit of 6.5 nM supports trace-level quantification in complex biological matrices such as plasma or lipid extracts [1].

Hydrophilic HPLC Derivatization

Although NBD-PZ-NH2 was optimized for CE-LIF, its high water solubility makes it a potential alternative to more hydrophobic benzofurazan reagents for HPLC analysis of polar carboxylic acids. When compared to DBD-PZ-NH2, which yielded femtomole-level detection limits in HPLC [2], NBD-PZ-NH2 can be considered for applications where CE-LIF instrumentation is unavailable but a water-soluble, positively charged fluorophore is still required for retention or detection specificity.

Acidic Organelle Imaging Probes

The reported enhancement of fluorescence in acidic environments suggests that NBD-PZ-NH2 conjugates could serve as scaffolds for lysosome-targeted fluorescent probes [1]. While the parent compound NBD-PZ has been demonstrated for lysosomal imaging, the aminoethyl derivative's brighter acidic fluorescence may translate into improved signal-to-noise ratios in live-cell microscopy, pending further quantitative validation.

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